1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, fluorobenzyl groups, and a tetrahydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole ring.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through an etherification reaction, where a tetrahydrofuran derivative reacts with the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- 1-(3-bromobenzyl)-3-((3-bromobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O3/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-30-20)23(27-28)31-15-17-5-2-7-19(25)11-17/h1-2,4-7,10-11,14,20H,3,8-9,12-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIIWPYKIZIXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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